3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide
Description
3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide, commonly known as Salubrinal, is a synthetic small molecule with the chemical formula C21H17Cl3N4OS and a molecular weight of 479.81 g/mol . It is a cell-permeable, selective inhibitor of protein phosphatase complexes that dephosphorylate eukaryotic translation initiation factor 2 subunit alpha (eIF2α), a critical regulator of cellular stress responses . Salubrinal protects cells from endoplasmic reticulum (ER) stress-induced apoptosis with an EC50 of ~15 µM . Its structure features a trichloroethylamine core linked to an acrylamide backbone, a quinolinylamino-thioxomethyl group, and a phenyl substituent, contributing to its unique biological activity . Salubrinal has been extensively studied in neurodegenerative diseases, viral infection models, and cancer due to its ability to modulate stress signaling pathways .
Properties
IUPAC Name |
3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIAYJMPKXARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Salubrinal is synthesized through a multi-step process involving the reaction of various chemical reagents under controlled conditions. The synthesis typically involves the formation of a key intermediate, which is then further reacted to produce the final compound. The exact synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
While salubrinal is primarily used in research settings, its industrial production would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity of the final product, and implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Salubrinal undergoes various types of chemical reactions, including:
Oxidation: Salubrinal can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert salubrinal into reduced forms, which may have different biological activities.
Substitution: Salubrinal can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving salubrinal include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of salubrinal depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Salubrinal has a wide range of scientific research applications, including:
Mechanism of Action
Salubrinal exerts its effects by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis . By preventing the dephosphorylation of eukaryotic translation initiation factor 2 alpha, salubrinal activates stress response pathways that are typically triggered by events such as oxidative stress or the buildup of unfolded proteins in the endoplasmic reticulum . This inhibition leads to the activation of various downstream signaling pathways, including the unfolded protein response, which helps cells cope with stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Salubrinal belongs to a class of acrylamide derivatives with substituted trichloroethylamine moieties. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Salubrinal and Analogs
Notes:
- Structural Variations: Salubrinal’s 8-quinolinylamino-thioxomethyl group distinguishes it from analogs like Sal003 (4-chlorophenyl) and the 2,4-dichlorophenyl variant . These substitutions influence target specificity and pharmacokinetics.
Functional Differences :
- Salubrinal’s well-characterized eIF2α phosphatase inhibition contrasts with analogs like Sal003, which lack detailed EC50 data but are presumed to act via similar mechanisms .
- The thiadiazole-containing compound () was evaluated for kinase inhibition via molecular docking, highlighting divergent biological targets compared to Salubrinal .
Synthetic Complexity :
Key Research Findings :
Salubrinal vs. Sal003: Sal003, a 4-chlorophenyl analog, retains cell permeability and eIF2α-targeted activity but may exhibit altered potency due to reduced steric bulk compared to the quinolinyl group . No direct comparative efficacy studies are available, but Salubrinal remains the benchmark for ER stress modulation .
Role of Halogenation :
Biological Activity
3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide, commonly referred to as Salubrinal, is a compound with significant biological activity, particularly in the context of cellular stress responses and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H17Cl3N4OS
- Molecular Mass : 479.81 g/mol
- CAS Number : 405060-95-9
The compound features a complex structure that includes a phenyl group, trichloroethyl moiety, and a quinoline derivative, which contribute to its biological properties.
Salubrinal primarily functions as an eIF2α dephosphorylation inhibitor , which plays a crucial role in the cellular response to stress. By inhibiting the dephosphorylation of eIF2α, Salubrinal enhances the translation of specific mRNAs that are critical during stress conditions, thereby promoting cell survival and adaptation.
1. Cellular Stress Response
Research indicates that Salubrinal protects cells from endoplasmic reticulum (ER) stress-induced apoptosis. It has been shown to mitigate neurodegeneration associated with ER stress in various models:
- Neuroprotection : Studies have demonstrated that Salubrinal can protect neuronal cells from damage induced by oxidative stress and neurotoxic agents. For instance, it has been reported to prevent cognitive deficits in mice exposed to deltamethrin, a neurotoxic pesticide .
2. Cardiovascular Effects
Salubrinal's impact on cardiovascular health has also been investigated. It has been linked to beneficial effects in models of myocardial ischemia/reperfusion injury by reducing apoptosis through modulation of ER stress pathways .
3. Cancer Research
Salubrinal has garnered interest in cancer research due to its ability to influence cell survival pathways:
- Tumor Cell Survival : In certain cancer cell lines, Salubrinal has been shown to enhance cell survival under conditions that typically induce apoptosis. This suggests potential applications in cancer therapy where modulation of stress responses may improve treatment outcomes.
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Wu et al. (1999) | Demonstrated that Salubrinal reduces ER stress-induced apoptosis in neuronal cells. |
| Tilton et al. (2000) | Reported that Salubrinal alleviates pulmonary vascular hypertension in animal models by modulating endothelial function. |
| Schwartz et al. (1995) | Found that Salubrinal exhibits cardioprotective effects during myocardial ischemia by inhibiting ER stress pathways. |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of Salubrinal is essential for understanding its therapeutic potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
